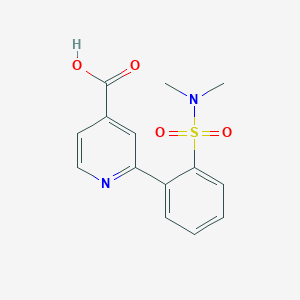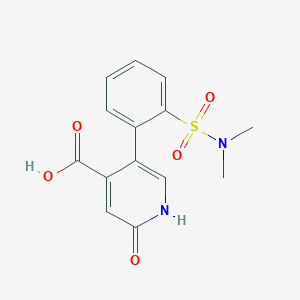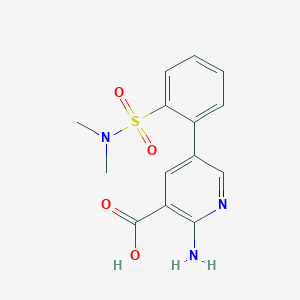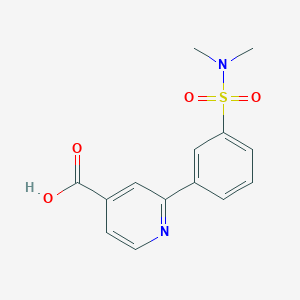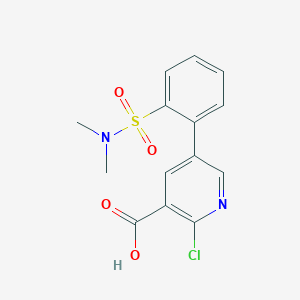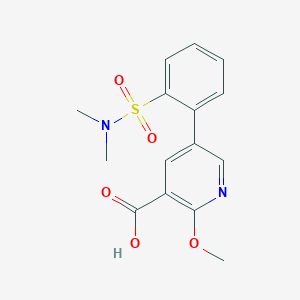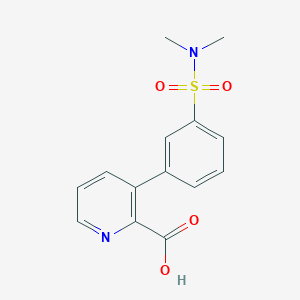
5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid (5-DMSA) is an organic compound that is used in scientific research and laboratory experiments. It is a derivative of nicotinic acid, a naturally occurring compound found in plants and animals, and is composed of three nitrogen atoms and two sulfur atoms. 5-DMSA has been used in a variety of biological and biochemical applications, including the study of enzyme activity, protein-protein interactions, and cell signaling pathways.
Wissenschaftliche Forschungsanwendungen
5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and cell signaling pathways. It has been used to study the structure and function of enzymes, such as acetylcholinesterase, and to investigate the interactions between proteins, such as the interaction between the transcription factor NF-κB and the protein kinase C. 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has also been used to study the effects of drugs on cell signaling pathways, such as the effects of the antidiabetic drug metformin on the AMP-activated protein kinase pathway.
Wirkmechanismus
5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% acts as a competitive inhibitor of enzyme activity, protein-protein interactions, and cell signaling pathways. It binds to the active site of enzymes, such as acetylcholinesterase, and prevents them from catalyzing reactions. It also binds to the binding site of proteins, such as the transcription factor NF-κB, and prevents them from interacting with other proteins. Finally, it binds to the receptors of cell signaling pathways, such as the AMP-activated protein kinase pathway, and prevents them from being activated.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% depend on the application. For example, when used as a competitive inhibitor of enzyme activity, 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can inhibit the catalytic activity of enzymes and thus affect the metabolic processes that are dependent on those enzymes. When used as a competitive inhibitor of protein-protein interactions, 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can prevent proteins from interacting with each other and thus affect the cellular processes that are dependent on those interactions. Finally, when used as a competitive inhibitor of cell signaling pathways, 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can prevent the activation of those pathways and thus affect the physiological processes that are dependent on those pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% in lab experiments is that it is a relatively inexpensive and readily available compound. It is also easy to synthesize and can be stored at room temperature for extended periods of time. The main limitation of using 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% in lab experiments is that it is a relatively weak inhibitor of enzyme activity, protein-protein interactions, and cell signaling pathways. As such, it may not be suitable for experiments that require high levels of inhibition.
Zukünftige Richtungen
There are a number of potential future directions for 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% research. These include the development of new synthesis methods for 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, the exploration of new applications for 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, the development of new inhibitors based on the 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% structure, and the study of the effects of 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% on other biological processes, such as gene expression and protein folding. Additionally, further research into the biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% could lead to new therapeutic applications for this compound.
Synthesemethoden
5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of nicotinic acid with dimethylsulfate to form 3-N,N-dimethylsulfamoylphenyl nicotinic acid. This reaction is catalyzed by a strong acid, such as hydrochloric acid. The second step involves the reaction of 3-N,N-dimethylsulfamoylphenyl nicotinic acid with sodium nitrite to form 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%. This reaction is also catalyzed by a strong acid. The final product is a white crystalline solid with a purity of 95%.
Eigenschaften
IUPAC Name |
5-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-5-3-4-10(7-13)11-6-12(14(17)18)9-15-8-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHVDDVUKVPYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


